2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Overview
Description
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core with methyl substitutions at the 2 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can undergo condensation reactions followed by cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 2,3,5,6-tetrahydrobenzo[b]thiophen-2-yl derivatives
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives
Uniqueness
What sets 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of methyl groups at the 2 and 8 positions can significantly influence its chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-3-4-12-10(7-9)14(17)11-8-16(2)6-5-13(11)15-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMPQBKIXKCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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